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Overview
Description
Deacetylpicraline 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C20H23NO7. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethoxybenzoate group attached to a deacetylpicraline core, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetylpicraline 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the deacetylpicraline core. This core is then reacted with 3,4,5-trimethoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of deacetylpicraline 3,4,5-trimethoxybenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Deacetylpicraline 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Deacetylpicraline 3,4,5-trimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of deacetylpicraline 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A related compound with similar structural features but lacking the deacetylpicraline core.
Methyl 3,4,5-trimethoxybenzoate: Another related compound with a methyl ester group instead of the deacetylpicraline core.
Uniqueness
Deacetylpicraline 3,4,5-trimethoxybenzoate is unique due to the presence of both the deacetylpicraline core and the trimethoxybenzoate group. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
CAS No. |
102358-22-5 |
---|---|
Molecular Formula |
C31H34N2O8 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
InChI Key |
CLCDMQIWPVOTMQ-OTIPNRPASA-N |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Synonyms |
DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |
Origin of Product |
United States |
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